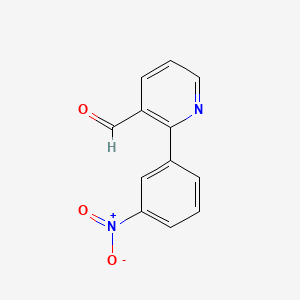
2-(3-Nitrophenyl)nicotinaldehyde
Übersicht
Beschreibung
2-(3-Nitrophenyl)nicotinaldehyde is a biochemical used for proteomics research . It has a molecular formula of C12H8N2O3 and a molecular weight of 228.20 .
Molecular Structure Analysis
The molecular structure of 2-(3-Nitrophenyl)nicotinaldehyde can be represented by the SMILES notation: C1=CC(=CC(=C1)N+[O-])C2=C(C=CC=N2)C=O .Wissenschaftliche Forschungsanwendungen
Proteomics Research
- Application Summary: 2-(3-Nitrophenyl)nicotinaldehyde is used as a biochemical for proteomics research .
NAD Biosynthesis in Leukemia Cells
- Application Summary: Nicotinaldehyde, a precursor of NAD biosynthesis, has been found to abrogate the anti-cancer activity of an NAD-lowering agent in leukemia .
- Methods of Application: In the study, leukemia cells were treated with NAMPT inhibitor APO866. Nicotinaldehyde supplementation was found to replenish the intracellular NAD level in these cells, preventing APO866-induced oxidative stress, mitochondrial dysfunction, and ATP depletion .
- Results or Outcomes: The study revealed the implication of a novel NAD metabolite in modulating the anti-cancer efficacy of an NAD-lowering agent and suggested potential strategies to enhance its therapeutic effect .
Electronic Devices
- Application Summary: 2-(3-Nitrophenyl)nicotinaldehyde has been studied for its potential use in electronic devices such as transducers and switches .
- Methods of Application: The specific methods of application in electronic devices are not provided in the source. However, the compound’s photochromic behavior in the solid state is of interest, suggesting it could be used in devices that rely on light-induced changes in material properties .
Eigenschaften
IUPAC Name |
2-(3-nitrophenyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c15-8-10-4-2-6-13-12(10)9-3-1-5-11(7-9)14(16)17/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHJMVUGYKMMKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=CC=N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Nitrophenyl)nicotinaldehyde | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-cyano-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2728947.png)
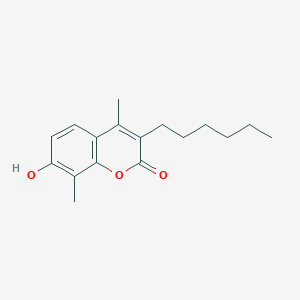
![2-[4-chloro(phenylsulfonyl)anilino]-N,N-dimethylacetamide](/img/structure/B2728949.png)
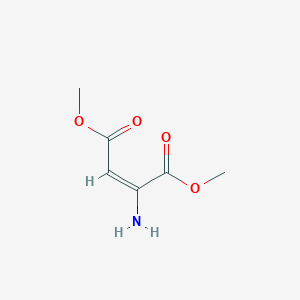
![(1R,2S)-2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine;hydrochloride](/img/structure/B2728952.png)
![6-[4-(Isoquinoline-1-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2728954.png)
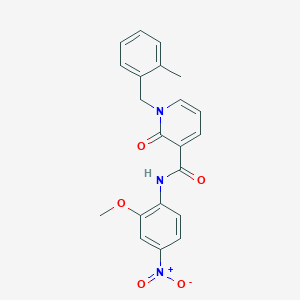
![1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2728957.png)
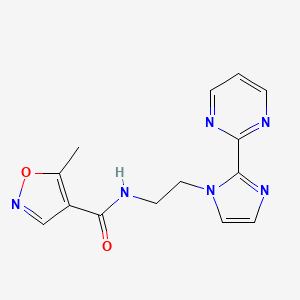
![Benzyl (1-{[(2,4-dichlorophenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2728961.png)
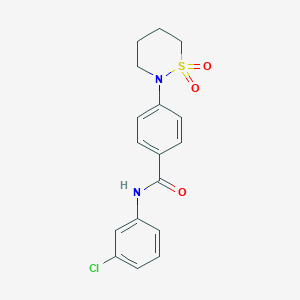
![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide](/img/structure/B2728965.png)
![Methyl spiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane]-6-carboxylate](/img/structure/B2728967.png)
![2-{2-[4-(2,6-dimethylphenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2728968.png)